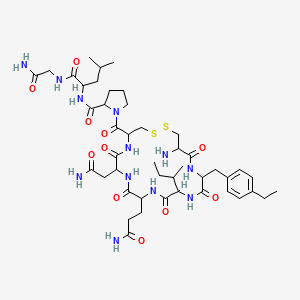

Oxytocin, (4-ethyl-phe)(2)-

Description

Properties

CAS No. |

24870-58-4 |

|---|---|

Molecular Formula |

C45H70N12O11S2 |

Molecular Weight |

1019.2 g/mol |

IUPAC Name |

1-[19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-butan-2-yl-16-[(4-ethylphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C45H70N12O11S2/c1-6-24(5)37-44(67)51-28(14-15-34(47)58)40(63)53-31(19-35(48)59)41(64)55-32(45(68)57-16-8-9-33(57)43(66)54-29(17-23(3)4)39(62)50-20-36(49)60)22-70-69-21-27(46)38(61)52-30(42(65)56-37)18-26-12-10-25(7-2)11-13-26/h10-13,23-24,27-33,37H,6-9,14-22,46H2,1-5H3,(H2,47,58)(H2,48,59)(H2,49,60)(H,50,62)(H,51,67)(H,52,61)(H,53,63)(H,54,66)(H,55,64)(H,56,65) |

InChI Key |

USPHIKQODZFOHJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)N2)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)C(C)CC |

Origin of Product |

United States |

Ii. Advanced Synthesis and Chemical Modification Strategies for Oxytocin Analogues

Methodologies for Targeted Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) has become the predominant method for the synthesis of peptides, including oxytocin (B344502) and its analogues, due to its efficiency and amenability to automation nih.govspringernature.comuq.edu.auunivie.ac.at. In SPPS, the C-terminal amino acid is covalently attached to an insoluble polymer resin. The peptide chain is then assembled in a stepwise manner by the sequential addition of protected amino acids. A key advantage of SPPS is that excess reagents and by-products can be easily removed by washing the resin, eliminating the need for purification of intermediate peptides chempep.com.

The most common strategy for SPPS of oxytocin analogues is the Fmoc (9-fluorenylmethyloxycarbonyl) strategy. This involves the use of Fmoc as a temporary protecting group for the α-amino group of the amino acids. The side chains of the amino acids are protected by more stable protecting groups, which are removed at the final cleavage step. The synthesis involves a cycle of deprotection of the Fmoc group with a weak base, such as piperidine, followed by the coupling of the next Fmoc-protected amino acid. After the complete peptide chain is assembled on the resin, it is cleaved from the solid support and the side-chain protecting groups are simultaneously removed using a strong acid, typically trifluoroacetic acid (TFA) in the presence of scavengers. The final step is the formation of the disulfide bridge to cyclize the peptide.

For the synthesis of larger or more complex peptides, a fragment assembly or condensation approach can be employed. This strategy involves the synthesis of several smaller, protected peptide fragments, which are then coupled together in solution or on a solid support to form the final peptide chempep.comspringernature.com. This approach can be particularly advantageous as the individual fragments can be purified and characterized before the final coupling, leading to a higher purity of the final product. A hybrid approach that combines the advantages of both SPPS and solution-phase synthesis is often used, where protected peptide fragments are synthesized using SPPS, cleaved from the resin, and then condensed in solution chempep.com. A liquid-phase synthesis method for oxytocin has been described that involves the synthesis of three protected peptide fragments, which are then assembled to form the full-length protected peptide, followed by cyclization and deprotection google.com.

Strategic Derivatization at Specific Amino Acid Positions

To enhance the pharmacological properties of oxytocin, strategic modifications are often made at specific amino acid positions within its sequence. These modifications can influence receptor binding, selectivity, and metabolic stability.

Position 2 of oxytocin, occupied by a tyrosine residue, is a critical determinant of its biological activity. Modifications at this position have been extensively explored to modulate the agonist or antagonist properties of the resulting analogues. The introduction of different aromatic residues can significantly impact the interaction of the analogue with the oxytocin receptor.

The substitution of tyrosine with other aromatic amino acids, such as phenylalanine and its derivatives, has been a key area of investigation. For instance, the replacement of tyrosine with phenylalanine has been shown to alter the biological activity profile of the resulting analogue nih.gov. Further modifications to the phenylalanine ring, such as the introduction of a methyl group, have been shown to produce potent inhibitors of the uterotonic activity of oxytocin nih.gov.

A notable example of modification at this position is the introduction of 4-ethyl-phenylalanine. This substitution is a key feature of the oxytocin analogue nacartocin, which is chemically described as [2-p-ethylphenylalanine] deamino-6-carba-oxytocin uochb.cz. This modification, in combination with other structural changes, contributes to the unique pharmacological profile of the analogue. The synthesis of analogues with D-amino acids at position 2, such as D-Tyr(Et), has also been shown to result in potent oxytocin antagonists researchgate.net.

| Oxytocin Analogue | Modification at Position 2 | Observed Biological Activity |

|---|---|---|

| [Phe2]oxytocin | Phenylalanine | Altered biological activity profile compared to oxytocin nih.gov. |

| [3,2'-di-Me-Phe2]oxytocin (D-erythro) | Dimethylphenylalanine | Potent inhibitor of uterotonic activity (pA2 = 8.3) nih.gov. |

| Nacartocin ([2-p-ethylphenylalanine] deamino-6-carba-oxytocin) | 4-ethyl-phenylalanine | Selective natriuretic activity uochb.cz. |

| [Mpa1, D-Tyr(Et)2, Deg9]OT | D-Tyrosine(O-Ethyl) | High anti-oxytocic activity (pA2 = 8.68 ± 0.26) researchgate.net. |

The disulfide bridge between the cysteine residues at positions 1 and 6 is essential for the cyclic structure of oxytocin and its biological activity. However, this bond is susceptible to enzymatic and chemical degradation, which can lead to a short biological half-life. To address this, researchers have developed analogues with modified bridges to enhance stability while maintaining or improving biological activity.

Carba-Analogues: In carba-analogues of oxytocin, one or both of the sulfur atoms in the disulfide bridge are replaced with a methylene group (-CH2-). This substitution results in a more stable thioether or carbon-carbon bond, rendering the analogue resistant to reduction. The synthesis of carba-analogues can be achieved through various methods, including on-resin ring-closing metathesis nih.gov. These analogues have been shown to possess potent biological activity and increased stability nih.gov. For example, carbetocin, a long-acting carba-analogue of oxytocin, has demonstrated prolonged uterotonic effects nih.govavma.org. The replacement of the disulfide bridge with a CH2S group in 1-desamino-1-monocarba-[2-Tyr(OMe)]-oxytocin has been shown to prolong its action nih.govavma.org.

| Carba-Analogue | Disulfide Bridge Modification | Key Research Finding |

|---|---|---|

| 1-desamino-1-monocarba-[2-Tyr(OMe)]-oxytocin | Replacement of one sulfur with a methylene group (CH2S) | Prolonged uterotonic action compared to oxytocin nih.govavma.org. |

| Carbetocin | Carba-modification | Metabolically stable with a long-lasting effect uochb.cz. |

| Carba-analogue 8 | Replacement of sulfur with carbon | Agonistic activity with significantly improved half-life in rat placental tissue nih.gov. |

| Carba-atosiban analogue 18 | Replacement of sulfur with carbon | Substantial antagonistic activity with a greatly improved half-life nih.gov. |

Triazolyl-Bridged Variants: A more recent approach to stabilizing the cyclic structure of oxytocin involves replacing the disulfide bridge with a 1,2,3-triazole ring. This modification is achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry" tandfonline.comtandfonline.comresearchgate.net. The resulting triazolyl-bridged analogues have shown increased stability against enzymatic degradation tandfonline.com. The orientation and length of the triazole bridge can be systematically varied to investigate the structure-activity relationship tandfonline.comtandfonline.comresearchgate.net. Some triazolyl-bridged analogues have been found to exhibit partial agonistic or antagonistic activity at the oxytocin receptor tandfonline.com.

| Triazolyl-Bridged Analogue | Disulfide Bridge Modification | Reported Biological Activity |

|---|---|---|

| Analogue IV | 1,4-disubstituted 1H- tandfonline.comtandfonline.comresearchgate.nettriazol-1-yl bridge | Partial agonist at the oxytocin receptor with a Ki of ~2.80 µM tandfonline.com. |

| Analogue IVR | 4,1-disubstituted 1H- tandfonline.comtandfonline.comresearchgate.nettriazol-1-yl bridge | Competitive antagonist at the oxytocin receptor with a Ki of ~0.68 µM tandfonline.com. |

| General Triazole Analogues | 1,2,3-triazole ring | Increased stability against enzymatic degradation tandfonline.com. |

N-Alkylation and α-Alkylation in Peptide Backbone Modification

Modifications to the peptide backbone of oxytocin, such as N-alkylation and the incorporation of α-alkylated amino acids, are key strategies for altering the compound's physicochemical properties and biological activity. These modifications can influence receptor binding, signaling, and metabolic stability.

N-Alkylation involves the substitution of the amide proton with an alkyl group, most commonly a methyl group (N-methylation). This modification removes a hydrogen bond donor, which can reduce the polarity of the peptide and potentially enhance cell permeability. A systematic study of single and multiple N-methylations of oxytocin has shown that while most N-methylations are tolerated, they often result in some loss of potency at the oxytocin receptor. The strategic N-methylation of residues not involved in essential intramolecular hydrogen bonding can significantly reduce the exposed polarity of the peptide while retaining substantial agonist activity. However, in some cases, backbone methylation can induce significant conformational changes that compromise this activity. For example, an N-alkylated Gly7 analogue has been synthesized as part of efforts to develop gut-stable oxytocin analogues.

α-Alkylation refers to the introduction of an alkyl group at the α-carbon of an amino acid residue. This modification imparts conformational constraints on the peptide backbone. Incorporating α-alkylated amino acids, such as cycloleucine, into the oxytocin sequence is a method used to create analogues with altered conformations. The synthesis of analogues like [2-cycloleucine]oxytocin and [8-cycloleucine]oxytocin has been described, where native amino acids are replaced by these conformationally restricted residues. openrepository.comopenrepository.com Such modifications are employed to probe the bioactive conformation of the peptide and to develop agonists or antagonists with specific activity profiles. openrepository.comopenrepository.com The synthesis of these analogues typically utilizes solid-phase peptide synthesis methodology. openrepository.comopenrepository.com

Isotopic Labeling for Research and Tracing

Isotopic labeling is a technique used to track the passage of a molecule through a biological system or a chemical reaction. researchgate.net This is achieved by replacing one or more atoms in the molecule with their isotope. researchgate.net Isotopes can be stable (e.g., ¹³C, ¹⁵N) or radioactive (radionuclides like ¹³N). researchgate.net This method allows researchers to gain detailed insights into the behavior, distribution, and metabolism of molecules without significantly altering their chemical properties. jasco.hu

In oxytocin research, isotopic labeling is a powerful tool for tracing the hormone's pathways. For example, ¹³C and ¹⁵N backbone-labeled proline has been used in the synthesis of labeled oxytocin. researchgate.net This allows for detailed NMR studies to confirm the molecule's conformation. researchgate.net Fully automated synthesis and on-resin cyclization methods have been optimized for producing isotopically labeled oxytocin, which is crucial when using expensive labeled amino acids. jasco.hu

Synthesis of ¹³N-Labeled Oxytocin Analogues for Mechanistic Studies

The synthesis of oxytocin analogues labeled with the positron-emitting radionuclide Nitrogen-13 (¹³N) is a key advancement for mechanistic studies using Positron Emission Tomography (PET). nih.gov PET is a non-invasive imaging technique that can visualize and quantify the distribution of radiolabeled molecules in living subjects. nih.gov

The synthesis of ¹³N-labeled oxytocin enables the investigation of its distribution and receptor binding in real-time. The short half-life of ¹³N necessitates rapid and efficient synthesis strategies. Methods have been developed to incorporate ¹³N at specific positions within the oxytocin peptide. This can be achieved by modifying an amino acid to include a moiety with an ¹³N radionuclide, such as a ¹³NH₂ group. Potential sites for labeling include the glutamine residue at position 4, the asparagine residue at position 5, or the glycine residue at position 9.

These ¹³N-labeled oxytocin tracers are used in PET imaging to determine the distribution of oxytocin receptors in the body. Following administration, the labeled peptide is allowed to bind to its receptors, and its location and concentration are imaged. This technique is particularly valuable for studying the penetration of oxytocin into the central nervous system, providing crucial data for understanding its neurological effects.

Iv. Receptor Pharmacology and Molecular Interactions of Oxytocin, 4 Ethyl Phe 2 Analogues

Oxytocin (B344502) Receptor (OTR) Binding Characteristics and Affinity Quantification

The initial and most critical step in characterizing an oxytocin analogue like (4-ethyl-phe)(2)-Oxytocin is to determine its binding affinity for the OTR. This quantification provides a measure of how strongly the ligand binds to its target receptor.

Competitive radioligand displacement assays are a standard method used to determine the binding affinity of a new, unlabeled ligand. In this technique, a constant concentration of a radiolabeled ligand (a "hot" ligand with a known high affinity for the OTR, such as [³H]OT) is incubated with cell membranes expressing the OTR. The unlabeled test compound (the "cold" ligand, e.g., (4-ethyl-phe)(2)-Oxytocin) is then added in increasing concentrations.

The test compound competes with the radioligand for binding to the OTR. As the concentration of the test compound increases, it displaces more of the radioligand, leading to a decrease in the measured radioactivity bound to the membranes. The data are plotted as a dose-response curve, from which the IC₅₀ value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) is calculated. This IC₅₀ value can then be converted to an inhibition constant (Kᵢ), which reflects the binding affinity of the test compound for the receptor. Studies on other position-2 modified analogues have shown that such substitutions can result in surprisingly high affinities for the human OTR, with Kᵢ values in the nanomolar range nih.gov.

While the CAS number for Oxytocin, 2-(4-ethylphenylalanine)- is registered as 24870-58-4, specific Kᵢ values from competitive radioligand displacement assays for this particular analogue are not detailed in the available scientific literature.

The interaction between oxytocin agonists and the OTR is critically dependent on the presence of divalent cations, particularly magnesium ions (Mg²⁺) nih.gov. Mg²⁺ acts as a positive allosteric modulator, meaning it binds to a site on the receptor distinct from the ligand-binding site and enhances the receptor's function. The presence of Mg²⁺ is essential for establishing the high-affinity binding state of the OTR for agonists and is a requirement for full agonistic potency nih.gov. This dependency is so crucial that in vitro assays designed to measure OT antagonism are often conducted in the absence of Mg²⁺ nih.gov. The binding of antagonists, in contrast, is generally considered to be less dependent on or independent of magnesium ions nih.gov.

Ligand Selectivity Profiles Against Vasopressin Receptor Subtypes

Oxytocin is structurally very similar to arginine vasopressin (AVP), differing by only two amino acids. Consequently, the OTR shares significant homology with the vasopressin receptor subtypes (V1a, V1b, and V2). This cross-reactivity can lead to undesirable side effects when using non-selective oxytocin analogues nih.gov. Therefore, a key aspect of characterizing any new OT analogue is to determine its selectivity profile.

An ideal oxytocin analogue should exhibit high affinity for the OTR while having low to negligible affinity for the V1a, V1b, and V2 receptors. Binding affinities for these vasopressin receptor subtypes are determined using competitive radioligand binding assays similar to those described for the OTR, but using cell lines expressing each specific vasopressin receptor subtype and their respective selective radioligands. For instance, the V1a receptor is associated with vasoconstriction, and its activation by a supposedly OTR-selective compound would be an adverse effect nih.gov. Similarly, activation of the V2 receptor can cause antidiuretic effects. Designing analogues with high selectivity for the OTR is a primary goal in drug discovery to minimize such off-target effects nih.govresearchgate.net.

Selectivity is quantified by calculating the ratio of the binding affinity (Kᵢ) for the vasopressin receptors to the binding affinity for the OTR. A higher ratio indicates greater selectivity for the OTR. For example, a selectivity ratio of 100 for V1aR means the compound is 100 times more selective for the OTR than for the V1aR. Research into novel OT antagonists has yielded compounds with significantly improved selectivity over older drugs like atosiban (B549348) nih.gov.

While specific selectivity ratios for (4-ethyl-phe)(2)-Oxytocin are not available, the table below presents data for other oxytocin analogues to illustrate the concept.

| Compound | hOTR Kᵢ (nM) | hV₁ₐR Kᵢ (nM) | Selectivity Ratio (Kᵢ V₁ₐR / Kᵢ OTR) |

|---|---|---|---|

| Atosiban | 76.4 | 5.1 | 0.07 |

| Analogue 1 (Position-2 modified) | 0.17 | 1.1 | 6.5 |

| Analogue 2 (Position-2 modified) | 0.29 | 1.3 | 4.5 |

| Analogue 3 (Position-2 modified) | 0.07 | 0.19 | 2.7 |

| Analogue 4 (Position-2 modified) | 0.14 | 0.54 | 3.9 |

Data adapted from studies on various position-2 modified oxytocin antagonists nih.gov. The specific analogues are not named in the source.

Molecular Insights into Receptor-Ligand Recognition

Understanding the interaction between oxytocin analogues and the OTR at a molecular level is crucial for rational drug design. This involves identifying the specific amino acid residues in the receptor that form the binding pocket and analyzing the structural basis of ligand recognition.

The binding of oxytocin and its analogues to the OTR involves a complex interplay with multiple residues located in the transmembrane (TM) helices and extracellular loops of the receptor. Mutagenesis and molecular modeling studies have identified several key residues critical for ligand binding and recognition.

Biochemical studies have highlighted four residues as being particularly important for ligand binding: Arg³⁴ in the N-terminus, Phe¹⁰³ in extracellular loop 1, Tyr²⁰⁹ in TM5, and Phe²⁸⁴ in TM6. Specifically, residues Tyr²⁰⁹ and Phe²⁸⁴, located within the transmembrane region, are thought to interact directly with the amino acid at position 2 of the oxytocin peptide. The aromatic side chain of (4-ethyl-phe)(2)- would likely engage in hydrophobic and aromatic stacking interactions with these receptor residues. The absence of the hydroxyl group, present in native oxytocin's tyrosine, would preclude the formation of a hydrogen bond that may be critical for stabilizing the active receptor state, potentially explaining the shift from agonism to antagonism.

Other residues, such as E42 in TM1 and D100 in TM2, have also been implicated in the binding of cyclic peptide agonists biorxiv.org. These acidic residues may be involved in coordinating with the ligand and are essential for high-affinity binding.

While a crystal structure of the OTR in complex with Oxytocin, (4-ethyl-phe)(2)- is not available, the crystal structure of the human OTR bound to the non-peptide antagonist retosiban (B1680553) has provided significant insights into the receptor's architecture. The OTR displays the canonical G protein-coupled receptor (GPCR) topology, featuring a bundle of seven transmembrane helices connected by intracellular and extracellular loops biorxiv.org.

The ligand-binding pocket is situated within the transmembrane domain, accessible from the extracellular space. Molecular modeling based on this and other GPCR structures suggests that the cyclic core (residues 1-6) of oxytocin and its analogues binds deep within this pocket, while the C-terminal tail interacts with residues closer to the extracellular surface. The side chain of the residue at position 2 projects into a sub-pocket formed by the transmembrane helices. The specific orientation and interactions of the 4-ethyl-phenyl group of the analogue within this pocket, particularly with key residues like Tyr²⁰⁹ and Phe²⁸⁴, would determine its binding affinity and pharmacological character as an agonist or antagonist. The larger, more hydrophobic nature of the 4-ethyl-phenylalanine side chain compared to tyrosine would alter the shape complementarity and interaction profile within this binding pocket, underpinning its distinct pharmacological activity.

V. Cellular and Molecular Mechanisms of Action for Oxytocin, 4 Ethyl Phe 2 Analogues

G-Protein Coupled Receptor (GPCR) Signaling Pathways

The actions of oxytocin (B344502) and its analogues are mediated by the oxytocin receptor (OTR), a member of the rhodopsin-type class I G-protein coupled receptor (GPCR) superfamily. nih.govglpbio.com Upon binding of an oxytocin analogue to the OTR, the receptor undergoes a conformational change, initiating a cascade of intracellular signaling events. The primary signaling pathway activated by the OTR is the Gq/phospholipase C (PLC) pathway, which is fundamental to many of oxytocin's physiological effects, particularly smooth muscle contraction. glpbio.com

Gq/11 Protein Coupling and Downstream Activation

The oxytocin receptor is canonically coupled to G proteins of the Gαq/11 subclass. nih.govnih.gov This coupling is a critical first step in the signal transduction process. When an oxytocin analogue binds to the OTR, the receptor acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the Gq/11 protein. This activation causes the dissociation of the Gαq/11 subunit from the Gβγ dimer, both of which can then go on to modulate the activity of downstream effector proteins. nih.gov Studies in rat and human myometrial membranes have confirmed that an antibody against the C-terminal region of Gαq and Gα11 inhibits oxytocin-stimulated PLC activity, demonstrating the essential role of these G proteins in the signaling cascade. nih.gov

Activation of Phospholipase C (PLC) and Production of Inositol 1,4,5-Trisphosphate (IP3)

The activated Gαq/11 subunit directly stimulates the membrane-bound enzyme Phospholipase C (PLC), specifically the PLC-β isoform. nih.govnih.gov PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a phospholipid component of the cell membrane, into two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). nih.govarvojournals.org The generation of IP3 is a pivotal event that links receptor activation to the mobilization of intracellular calcium. nih.govarvojournals.org In various cell types, including myometrial and lacrimal gland myoepithelial cells, oxytocin has been shown to stimulate a concentration-dependent increase in IP3, leading to subsequent physiological responses. nih.govarvojournals.org

| Signaling Step | Key Molecules Involved | Primary Function |

| Receptor Activation | Oxytocin Analogue, Oxytocin Receptor (GPCR) | Ligand binding induces conformational change in the receptor. |

| G-Protein Coupling | Gαq/11, Gβγ | Activated receptor promotes GTP binding to Gαq/11, causing subunit dissociation. |

| Effector Activation | Phospholipase C (PLC) | Activated Gαq/11 stimulates PLC. |

| Second Messenger Production | Phosphatidylinositol 4,5-bisphosphate (PIP2), Inositol 1,4,5-trisphosphate (IP3), Diacylglycerol (DAG) | PLC cleaves PIP2 to generate IP3 and DAG. |

Regulation of Intracellular Calcium Ion Mobilization

Inositol 1,4,5-trisphosphate (IP3) is a small, water-soluble molecule that diffuses through the cytoplasm and binds to specific IP3 receptors (IP3Rs) located on the membrane of the endoplasmic reticulum (ER) or sarcoplasmic reticulum (SR), which serve as the primary intracellular calcium stores. arvojournals.orgnih.gov The binding of IP3 to its receptor opens these channels, resulting in a rapid efflux of stored calcium ions (Ca2+) into the cytoplasm. arvojournals.orgnih.gov This leads to a sharp increase in the intracellular free calcium concentration ([Ca2+]i). arvojournals.orgnih.gov

| Study Finding | Model System | Result of Oxytocin/Analogue Application | Reference |

| Oxytocin mobilizes intracellular calcium stores. | Cultured human myometrial cells | Increase in [Ca2+]i even in calcium-free medium. | nih.gov |

| OXT-induced contraction is dependent on the PLC/Ca2+ pathway. | Lacrimal gland myoepithelial cells | Blocking the IP3 receptor abrogated the contractile response. | arvojournals.org |

| Oxytocin inhibits depolarization-induced Ca2+ increase but causes a small Ca2+ release from stores. | Sensory neurons | Thapsigargin (depletes stores) prevented the small initial increase in [Ca2+]i. | nih.gov |

Receptor Desensitization and Constitutive Activity

Prolonged or repeated exposure to an agonist like an oxytocin analogue can lead to receptor desensitization, a process that diminishes the cell's responsiveness to the stimulus. For the OTR, this process involves several steps. Initially, the agonist-bound receptor is phosphorylated by G-protein coupled receptor kinases (GRKs). researchgate.net This phosphorylation promotes the binding of proteins called β-arrestins to the receptor. researchgate.net

The binding of β-arrestin has two main consequences:

It sterically hinders the coupling of the receptor to G-proteins, effectively uncoupling it from its downstream signaling pathway. researchgate.net

It acts as a scaffold protein, targeting the receptor for internalization into the cell via clathrin-coated pits. nih.gov

This internalization removes the receptors from the cell surface, further reducing the cell's sensitivity. nih.gov Studies show this process can occur within minutes to hours of exposure and result in the internalization of over 50% of surface receptors. nih.gov These internalized receptors are often recycled back to the cell surface, allowing for the resensitization of the system. nih.gov

Furthermore, some GPCRs can exhibit constitutive activity, meaning they can signal in the absence of a bound agonist. This can lead to a state of constitutive desensitization, where the receptor system is basally inactive due to ongoing, low-level activation and subsequent desensitization mechanisms. nih.gov While studied more extensively in other systems like opioid receptors, this concept suggests that the basal state of OTRs could be influenced by similar mechanisms, potentially mediated by β-arrestin-2. nih.gov

Interplay and Cross-Talk with Related Neuropeptide Systems

The signaling pathways of oxytocin analogues are not entirely isolated and can interact with other related systems, most notably the vasopressin system.

Oxytocin-Vasopressin Receptor Cross-Reactivity and Signaling

Oxytocin and arginine vasopressin (AVP) are structurally very similar neuropeptides, differing by only two amino acids. Their receptors, the oxytocin receptor (OTR) and the vasopressin receptors (V1a, V1b, V2), also share significant structural homology. nih.gov This similarity leads to pharmacological cross-reactivity, where oxytocin and its analogues can bind to and activate vasopressin receptors, and likewise, vasopressin can act on oxytocin receptors. nih.govnih.gov

For example, oxytocin typically binds to the OTR with about a tenfold higher affinity than vasopressin does. nih.gov However, AVP often has similar affinities for both OTRs and its own V1a receptors. nih.gov This means that at higher concentrations, an oxytocin analogue could potentially activate V1a receptors, which, like the OTR, are also coupled to the Gq/11-PLC-IP3-Ca2+ pathway. This can result in overlapping physiological effects. The specific outcome of this cross-talk depends on the relative expression levels of OTR and vasopressin receptors in a given tissue. nih.gov This interplay is crucial for understanding the complete pharmacological profile of any oxytocin analogue.

Vi. Pharmacological Characterization in Preclinical Models of Oxytocin, 4 Ethyl Phe 2 Analogues

Assessment of Peripheral Bioactivity in Animal Tissues

Peripheral bioactivity of oxytocin (B344502) analogues is typically evaluated through their effects on tissues outside the central nervous system, primarily focusing on uterine, mammary, and cardiovascular tissues.

In Vitro Uterotonic Potency and Inhibition of Contractions

The uterotonic activity of oxytocin analogues is a measure of their ability to stimulate contractions of the uterine smooth muscle. This is a hallmark effect of oxytocin, crucial for labor and parturition. Standard assays involve isolated uterine tissue from rats, which is used to measure the potency of an analogue in inducing contractions. Conversely, some analogues are designed as antagonists to inhibit uterine contractions, a property valuable in managing preterm labor. For these compounds, their ability to block oxytocin-induced contractions is quantified. No studies detailing the in vitro uterotonic potency or inhibitory effects of Oxytocin, (4-ethyl-phe)(2)- analogues were identified.

Evaluation of Milk Ejection Reflex Mediation

Oxytocin is essential for lactation, mediating the milk ejection or "let-down" reflex by causing the contraction of myoepithelial cells surrounding the mammary alveoli. Preclinical evaluation of this effect often involves measuring intramammary pressure in anesthetized lactating animals, such as rats, after administration of the analogue. This assay determines the analogue's potency in mimicking the natural milk ejection reflex. No data regarding the evaluation of Oxytocin, (4-ethyl-phe)(2)- analogues in mediating the milk ejection reflex is currently available.

Analysis of Vasopressor and Antidiuretic Effects

Oxytocin shares structural similarity with vasopressin and can exhibit cross-reactivity with vasopressin receptors, leading to vasopressor (increase in blood pressure) and antidiuretic (reduction in urine output) effects. These activities are assessed in animal models, typically rats, by measuring changes in blood pressure and urine flow after administration of the compound. Characterizing these effects is important for determining the selectivity of an oxytocin analogue. Specific research on the vasopressor and antidiuretic effects of Oxytocin, (4-ethyl-phe)(2)- analogues could not be located.

Investigation of CNS-Related Pharmacological Properties in Animal Models

Beyond its peripheral roles, oxytocin acts as a neuromodulator in the brain, influencing a range of social and affective behaviors.

Modulation of Social and Affective Behaviors in Rodents (e.g., anxiolytic-like profiles)

Oxytocin is known to play a significant role in regulating social behaviors and anxiety. Preclinical studies in rodents use various behavioral paradigms, such as the elevated plus-maze, open field test, and social interaction tests, to assess the anxiolytic-like and pro-social effects of oxytocin analogues. These tests measure behaviors indicative of anxiety levels and sociability. There are no available research findings on the modulation of social and affective behaviors by Oxytocin, (4-ethyl-phe)(2)- analogues in rodent models.

Influence on Parental and Reproductive Functions

The central actions of oxytocin are critical for the initiation and maintenance of maternal and paternal behaviors, as well as other reproductive functions. The influence of analogues on these functions is studied in animal models by observing behaviors such as pup retrieval, grooming, and nesting in parent animals. Such studies help to understand the role of specific molecular structures in complex social-parental circuits. No information was found regarding the influence of Oxytocin, (4-ethyl-phe)(2)- analogues on parental and reproductive functions.

Craniofacial Antinociceptive Effects in Animal Models

Intranasal administration of oxytocin has demonstrated potential as a non-opioid analgesic for craniofacial pain in various animal models. This has spurred the development of novel oxytocin analogues with the aim of improving this analgesic activity. While direct studies on the craniofacial antinociceptive effects of [4-ethyl-phe]²-Oxytocin are not extensively detailed in publicly available research, the rationale for its investigation is based on the broader understanding of how modifications at position 2 of the oxytocin molecule can influence its biological activity.

Research on other oxytocin analogues has provided valuable insights. For instance, the analogue R721 has shown potent analgesic effects in a rat model of craniofacial pain. nih.gov This highlights the potential of specifically designed analogues to effectively target pain pathways in the craniofacial region. The trigeminal ganglion, a key structure in craniofacial pain transmission, is a target for oxytocin and its analogues. Studies have shown that oxytocin can modulate the excitability of trigeminal ganglion neurons, suggesting a direct mechanism for its pain-relieving effects in this area.

The development of analogues with altered substitutions on the aromatic ring of the amino acid at position 2 has been a focus of structure-activity relationship (SAR) studies. These studies have revealed that such modifications can significantly impact the analogue's interaction with the oxytocin receptor and, consequently, its biological effects. The introduction of a 4-ethyl group on the phenylalanine at position 2 is a specific modification intended to explore these structure-activity relationships further, with the hypothesis that it could enhance the antinociceptive profile of the parent molecule.

Pharmacokinetic Properties Relevant to Research Tool Development

A critical aspect of developing any new therapeutic agent or research tool is understanding its pharmacokinetic profile, which includes its half-life, metabolic stability, and ability to cross the blood-brain barrier (BBB). Native oxytocin has a notoriously poor pharmacokinetic profile, characterized by a very short plasma half-life of only 1 to 6 minutes, which limits its clinical utility for conditions requiring sustained action. dntb.gov.ua

The development of analogues like [4-ethyl-phe]²-Oxytocin is driven by the need to overcome these limitations. Various strategies have been employed to enhance the stability and duration of action of oxytocin. These include modifications to the peptide backbone, such as the replacement of the disulfide bridge with a more stable lactam bridge, and the addition of glycosylation. These changes have been shown to significantly increase the metabolic stability of the analogues. For example, some gut-stable analogues have been developed with half-lives exceeding 24 hours in intestinal fluid.

The ability of an oxytocin analogue to penetrate the BBB is crucial for its potential to treat central nervous system disorders, including certain types of pain. While oxytocin itself has limited BBB penetration, research is ongoing to develop analogues with improved brain accessibility. The physicochemical properties of an analogue, influenced by modifications such as the introduction of a 4-ethyl group, can affect its lipophilicity and, therefore, its potential to cross the BBB.

Below is a summary of the pharmacokinetic properties of native oxytocin compared to a representative stable analogue, illustrating the goals of analogue development.

| Property | Native Oxytocin | Stable Oxytocin Analogue (Representative) |

| Half-life | 1-6 minutes | > 24 hours (in specific conditions) |

| Metabolic Stability | Low | High |

| BBB Penetration | Limited | Potentially Improved |

It is important to note that specific pharmacokinetic data for [4-ethyl-phe]²-Oxytocin is not yet widely available in the public domain. The information presented here is based on the general principles of oxytocin analogue development and the known effects of similar modifications. Further preclinical studies are necessary to fully characterize the half-life, metabolic stability, and BBB penetration of this specific analogue to establish its viability as a research tool and potential therapeutic agent.

Vii. Advanced Methodologies for Research on Oxytocin Analogues

In Vitro Receptor Binding Assays

In vitro receptor binding assays are a cornerstone of pharmacological research, providing fundamental insights into the interaction between a ligand and its receptor. These assays are crucial for determining the affinity and selectivity of novel oxytocin (B344502) analogues.

The primary goal of these assays is to quantify how strongly an analogue binds to the oxytocin receptor (OTR) and to assess its cross-reactivity with other related receptors, particularly the vasopressin receptors (V1a, V1b, and V2), due to the high structural similarity between oxytocin and vasopressin.

Typically, these experiments involve the use of cell membranes prepared from cell lines engineered to express a high density of the receptor of interest. A radiolabeled ligand with known high affinity for the receptor is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., Oxytocin, (4-ethyl-phe)(2)-). The ability of the test compound to displace the radioligand from the receptor is measured, allowing for the calculation of its binding affinity. nih.gov

Key parameters derived from these assays include:

Inhibitory Concentration (IC50): The concentration of the analogue required to inhibit 50% of the specific binding of the radioligand.

Equilibrium Dissociation Constant (Ki): A measure of the binding affinity of the ligand for the receptor, calculated from the IC50 value. A lower Ki value indicates a higher binding affinity.

The data generated from these assays are critical for the initial screening and characterization of new compounds. High affinity and selectivity for the OTR are often desirable characteristics for therapeutic applications.

Table 1: Illustrative Receptor Binding Affinity Profile for an Oxytocin Analogue (Note: This table is a template and does not represent actual data for Oxytocin, (4-ethyl-phe)(2)-)

| Compound | Receptor | Ki (nM) | Selectivity vs. V1a |

|---|---|---|---|

| Oxytocin, (4-ethyl-phe)(2)- | OTR | Data Not Available | Data Not Available |

| Oxytocin (Reference) | OTR | ~1-10 | 1 |

| Oxytocin, (4-ethyl-phe)(2)- | V1a | Data Not Available | - |

| Oxytocin (Reference) | V1a | ~20-50 | - |

Electrophysiological Techniques for Neuronal Activity Assessment

To understand how an oxytocin analogue affects the nervous system, electrophysiological techniques are used to measure changes in the electrical properties of neurons. These techniques can be applied to individual neurons or neuronal populations in brain slices or in vivo.

Oxytocin is known to modulate the firing rate and pattern of specific neurons in various brain regions, such as the hippocampus and hypothalamus. mdpi.comnih.gov By binding to its receptors on these neurons, oxytocin can alter ion channel activity, leading to changes in membrane potential and action potential firing.

Common electrophysiological techniques include:

Patch-Clamp Recording: This technique allows for the recording of ion currents through single channels or across the entire cell membrane of a single neuron. It can be used to study the direct effects of an analogue on specific ion channels.

By applying an analogue like Oxytocin, (4-ethyl-phe)(2)- to neuronal preparations, researchers can determine whether it excites or inhibits neuronal activity, and through what mechanisms. This information is crucial for predicting the potential behavioral effects of the compound. For example, an analogue that enhances the activity of oxytocin-sensitive neurons in a social circuit might be expected to have pro-social effects. mdpi.com

Table 3: Hypothetical Electrophysiological Effects of an Oxytocin Analogue on Neuronal Firing (Note: This table is a template and does not represent actual data for Oxytocin, (4-ethyl-phe)(2)-)

| Brain Region | Neuron Type | Effect of Analogue |

|---|---|---|

| Hippocampus (CA2) | Pyramidal Neurons | Data Not Available (e.g., Increased firing rate) |

| Hypothalamus (PVN) | Oxytocin Neurons | Data Not Available (e.g., Depolarization) |

Advanced Imaging Modalities in Neuroscience Research

Advanced imaging techniques allow for the visualization of neuronal activity and oxytocin release in the living brain, providing a systems-level understanding of how oxytocin and its analogues modulate neural circuits. While these techniques are more commonly used to study the effects of endogenous oxytocin, they can also be adapted to investigate the impact of exogenous analogues.

Functional Magnetic Resonance Imaging (fMRI): fMRI measures changes in blood flow and oxygenation (the BOLD signal) as an indirect marker of neural activity. In animal models and humans, fMRI can be used to identify brain regions that are activated or deactivated by the administration of oxytocin or an analogue, particularly in response to social or emotional stimuli. jpn.canih.gov

Fiber Photometry: This technique uses genetically encoded fluorescent sensors to directly measure the activity of specific neuronal populations or the release of neurotransmitters in freely moving animals. youtube.com For example, a calcium sensor can be expressed in oxytocin-releasing neurons to monitor their activity during social interactions. While not a direct measure of an analogue's effect, it can reveal how an analogue modulates the activity of the endogenous oxytocin system.

Near-Infrared Nanosensors: Recent technological advances have led to the development of nanosensors that can directly image oxytocin release in brain tissue with high spatial and temporal resolution. nih.govbiorxiv.org These tools are invaluable for understanding the precise dynamics of oxytocin signaling and how it might be altered by the presence of an analogue.

These advanced imaging modalities provide a powerful means to link the molecular and cellular effects of an oxytocin analogue to its influence on large-scale brain networks and, ultimately, behavior.

Viii. Future Directions in Oxytocin Analogue Research

Development of Highly Selective and Potent Research Probes

A primary objective in the field is the creation of oxytocin (B344502) receptor (OTR) probes that are both highly potent and selective, minimizing off-target effects, particularly at the closely related vasopressin receptors (V1a, V1b, V2). nih.gov Such tools are invaluable for accurately dissecting the physiological roles of the oxytocin system.

Recent advancements have yielded promising peptidic analogues. For instance, modifications at position 7 of the oxytocin molecule have led to the development of superagonists. One such analogue, where Proline at position 7 (Pro7) is replaced with N-(p-fluorobenzyl)glycine, has demonstrated agonistic activity superior to that of native oxytocin. researchgate.net Another analogue with N-(3-hydroxypropyl)glycine at the same position also showed high potency and selectivity for the OTR. researchgate.net These compounds have also exhibited a remarkably long-acting effect in animal models, lasting up to 16–24 hours, a significant improvement over the rapidly diminishing effects of oxytocin itself. researchgate.net

Structural modifications aimed at increasing stability have also yielded potent and selective analogues. Meta-cyclized analogues, such as dOTmeta, have shown high affinity (50 nM Ki) and a 34-fold selectivity for the oxytocin receptor. imperial.ac.uk Another novel long-acting and potent oxytocin analogue, ASK2131, has demonstrated a significantly longer half-life of 2.3 hours compared to oxytocin's 0.12 hours, leading to profound reductions in body weight and food intake in animal studies. nih.gov

| Compound/Analogue | Modification | Key Findings |

| [Pro7 -> N-(p-fluorobenzyl)glycine]OT | Substitution at Proline position 7 | Identified as a superagonist with EMax = 131% for OTR. researchgate.net |

| [Pro7 -> N-(3-hydroxypropyl)glycine]OT | Substitution at Proline position 7 | Exhibited highly potent binding affinity and selective activation of OTR. researchgate.net |

| dOTmeta | Meta-xylene cyclization | High affinity (Ki = 50 nM) and 34-fold selectivity for OTR. imperial.ac.uk |

| ASK2131 | Lys8 substitution with PEG spacer and palmitoyl (B13399708) group, Gly7 substitution, and thioether isostere bridge | Long half-life (2.3 h) and improved pharmacokinetic profile. nih.gov |

Exploration of Novel Non-Peptidic Ligands for Research Applications

While peptide-based analogues have seen significant success, their inherent limitations, such as poor oral bioavailability and susceptibility to enzymatic degradation, have driven the exploration of non-peptidic ligands. These small molecules offer the potential for improved pharmacokinetic properties and can serve as valuable research tools.

One promising avenue is the development of 1,4-benzodiazepine-based nonpeptides which have been identified as oxytocin receptor agonists. nih.govconsensus.app These compounds have shown enhanced potency and selectivity compared to earlier reference compounds, marking a significant step forward in non-peptidic OTR agonist design. nih.gov

In addition to agonists, a novel class of potent and selective non-peptidic oxytocin receptor antagonists has been reported. nih.gov Stepwise structure-activity relationship (SAR) investigations led to the identification of compounds with significantly improved efficacy in animal models after both intravenous and oral administration. nih.gov The most successful of these, compound 73, potently inhibited oxytocin-induced uterine contractions. nih.gov

Furthermore, the design and synthesis of the first high-affinity fluorescent non-peptidic ligands for the OTR have been described. nih.gov These probes are instrumental in developing high-throughput screening assays, such as time-resolved fluorescence resonance energy transfer (TR-FRET) based assays, to identify new OTR ligands. nih.gov

| Ligand Class | Type | Key Findings |

| 1,4-Benzodiazepine derivatives | Agonist | Demonstrated enhanced potency and selectivity for the oxytocin receptor. nih.govconsensus.app |

| Arenesulfonyl moiety derivatives (e.g., compound 73) | Antagonist | Potent, selective, and orally active, showing efficacy in animal models. nih.gov |

| Fluorescent nonpeptidic ligands | Ligand Probe | Enabled the development of high-throughput TR-FRET binding assays for OTR. nih.gov |

Unraveling Complex Interplay with Other Neuropeptide Systems

The physiological effects of oxytocin are not mediated in isolation but are part of a complex network of interactions with other neuropeptide systems. Understanding these intricate relationships is crucial for a comprehensive view of oxytocin's function.

The most studied interaction is with the arginine vasopressin (AVP) system. nih.gov Oxytocin and vasopressin are structurally similar neuropeptides that can, in some cases, act on each other's receptors. nih.govbohrium.com This crosstalk is significant in regulating social behaviors, with oxytocin generally facilitating approach behavior and reducing anxiety, while vasopressin is often implicated in aggression and anxiety-like behaviors. nih.gov

Research also points to significant interplay between the oxytocin system and dopamine (B1211576) and serotonin (B10506) pathways, which are critical for reward processing and mood regulation. nih.gov Oxytocin's effects on the saliency of social stimuli are thought to be modulated through its influence on reward pathways, including the nucleus accumbens and the ventral tegmental area (VTA). nih.gov

Furthermore, interactions with other neuropeptides like galanin have been identified. mdpi.com Studies have shown a high degree of co-localization of galanin and oxytocin in neurons within the hypothalamus, suggesting a functional relationship, particularly in the context of maternal behaviors. mdpi.com The oxytocin system also modulates the hypothalamic-pituitary-adrenal (HPA) axis, influencing stress coping mechanisms. nih.gov This complex web of interactions highlights that the behavioral and physiological outcomes of oxytocin activity are highly context-dependent and influenced by the broader neurochemical landscape. nih.gov

Q & A

Q. What are the optimal methods for measuring endogenous oxytocin levels in human behavioral studies?

Methodological Answer: Salivary oxytocin measurement requires strict protocols to ensure validity. Use standardized collection methods (e.g., passive drool or synthetic swabs) to minimize protease interference, and validate assays via extraction protocols to reduce matrix effects. Liquid chromatography-mass spectrometry (LC-MS) is preferred for specificity, though ELISA can be used with rigorous validation . Include control for diurnal variation and dietary factors.

Q. How should researchers formulate testable hypotheses when investigating oxytocin's role in social bonding?

Methodological Answer: Develop hypotheses grounded in mechanistic pathways (e.g., oxytocin receptor density in specific brain regions). Use factorial designs to isolate variables (e.g., intranasal administration vs. placebo) and include physiological (e.g., heart rate variability) and behavioral metrics (e.g., trust games). Reference prior literature to identify understudied moderators, such as genetic polymorphisms .

Q. What statistical methods are appropriate for analyzing oxytocin's dose-response relationships in preclinical models?

Methodological Answer: Use non-linear regression models (e.g., sigmoidal curves) to quantify EC50 values. For longitudinal data, mixed-effects models account for intra-subject variability. Include sensitivity analyses to address outliers, and report effect sizes with confidence intervals .

Q. How can researchers ensure reproducibility in oxytocin administration studies?

Methodological Answer: Standardize protocols for intranasal delivery (e.g., spray volume, nostril positioning) and validate peptide purity via HPLC. Pre-register dosages and administration timelines. Replicate findings across diverse cohorts (e.g., varying sexes, ages) and control for menstrual cycle phases in female participants .

Q. What ethical considerations are critical for human studies involving oxytocin?

Methodological Answer: Obtain informed consent detailing potential psychological effects (e.g., heightened emotional recall). Use blinded placebo-controlled designs to minimize bias. For vulnerable populations (e.g., autism spectrum), include safeguards for emotional distress and ensure third-party monitoring .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings regarding oxytocin's effects on trust and jealousy across populations?

Methodological Answer: Conduct meta-analyses to identify moderators (e.g., cultural context, baseline anxiety). Use subgroup analyses (e.g., sex-stratified cohorts) and test gene-environment interactions (e.g., OXTR rs53576 polymorphism). Address publication bias via funnel plots and sensitivity analyses .

Q. What experimental approaches validate oxytocin receptor interactions under varying steroid hormone conditions?

Methodological Answer: Employ radioligand binding assays with tissue-specific receptors (e.g., uterine vs. hippocampal). Modulate steroid levels (e.g., estrogen priming in ovariectomized models) and quantify receptor affinity via Scatchard plots. Use CRISPR-edited cell lines to isolate steroid-responsive promoter regions .

Q. How should investigators control for confounding variables in oxytocin administration studies?

Methodological Answer: Implement crossover designs with washout periods to mitigate carryover effects. Measure baseline cortisol and vasopressin levels, as cross-reactivity may occur. Use propensity score matching for observational studies to balance covariates (e.g., socioeconomic status) .

Q. What strategies address variability in central vs. peripheral oxytocin concentration correlations?

Methodological Answer: Simultaneously sample cerebrospinal fluid (CSF) and plasma/saliva in coordinated time-series experiments. Use microdialysis in animal models to track real-time hypothalamic release. Apply Bayesian hierarchical models to account for measurement error .

Q. How can computational modeling clarify oxytocin's role in neural circuit modulation?

Methodological Answer: Develop biophysical models integrating fMRI data (e.g., amygdala-prefrontal connectivity) with pharmacokinetic parameters. Use dynamic causal modeling (DCM) to test causal pathways. Validate predictions via optogenetic silencing in rodent models .

Q. What techniques improve the specificity of oxytocin receptor imaging in vivo?

Methodological Answer: Utilize PET tracers with high selectivity (e.g., ¹¹C-AS2471908) and block nonspecific binding with cold ligands. Co-register imaging data with transcriptomic atlases (e.g., Allen Brain Atlas) to map receptor distribution. Validate signal specificity in OXTR-knockout models .

Q. How do epigenetic modifications influence oxytocin receptor expression in stress-related disorders?

Methodological Answer: Perform bisulfite sequencing on peripheral blood mononuclear cells (PBMCs) to assess OXTR promoter methylation. Use chromatin conformation capture (3C) to study enhancer-promoter interactions. Correlate findings with stress reactivity paradigms (e.g., Trier Social Stress Test) .

Guidance for Data Presentation and Reproducibility

- Raw Data : Include high-resolution chromatograms for oxytocin purity validation in supplementary materials .

- Statistical Reporting : Follow STROBE or CONSORT guidelines for observational/clinical studies, respectively. Provide exact p-values and avoid dichotomous significance thresholds .

- Reagent Documentation : Specify peptide sources, storage conditions (−80°C lyophilized), and reconstitution buffers (e.g., acetic acid) to enable replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.